An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isorhapontigenin
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isorhapontigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhapontigenin (trans-3,5,4′-trihydroxy-3′-methoxystilbene) is a naturally occurring stilbenoid, a class of polyphenolic compounds recognized for their diverse and potent biological activities. As a methoxylated analog of the well-studied resveratrol (B1683913), isorhapontigenin exhibits promising anti-inflammatory, antioxidant, anticancer, and cardioprotective properties.[1][2][3][4] Its enhanced bioavailability compared to resveratrol makes it a compound of significant interest for nutraceutical and pharmaceutical development.[4][5][6] This guide provides a comprehensive overview of the primary natural sources of isorhapontigenin, details its biosynthetic pathway from primary metabolites, outlines established experimental protocols for its isolation and characterization, and visualizes key molecular and experimental pathways.
Natural Sources of Isorhapontigenin
Isorhapontigenin is found in a limited number of plant families, with the Gnetaceae and Pinaceae families being the most prominent sources. Its glucoside, isorhapontin, is often found in higher concentrations.
Key Botanical Sources:
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Gnetum Species: Various species within the Gnetum genus are rich sources of isorhapontigenin and its derivatives.[2][7] Notably, Gnetum montanum, Gnetum cleistostachyum, and Gnetum parvifolium have been identified as containing significant quantities of this compound.[1][2][8] Chemical analyses of ethanol (B145695) extracts from Gnetum montanum have revealed that isorhapontigenin, along with resveratrol, can constitute a significant portion of the extractable stilbenes.[9]
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Picea Species (Spruce): Norway spruce (Picea abies) is another significant source, particularly in its bark and roots.[10][11] In spruce, isorhapontigenin often co-occurs with its glycoside (isorhapontin), resveratrol, piceatannol, and their respective glucosides (piceid and astringin).[10][11] Debarking wastewater from the pulp and paper industry using Picea abies has been identified as a potential source for extracting isorhapontigenin and other stilbenoids.[12]
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Vitis vinifera (Grapevine): While resveratrol is the most famous stilbenoid in grapes, isorhapontigenin has also been identified, particularly after post-harvest stress induction, such as UV-C light exposure.[4][13] This suggests that its production is part of the plant's defense mechanism.
Quantitative Data on Isorhapontigenin Content
The concentration of isorhapontigenin can vary significantly based on the plant species, tissue type, geographical location, and environmental stressors. The table below summarizes reported concentrations from various sources.
| Plant Species | Plant Part | Compound Form | Concentration/Yield | Reference |
| Gnetum montanum | Liana (Stem) | Isorhapontigenin | ~3-5% of ethanol extract (with resveratrol) | [9] |
| Picea abies | Bark | Isorhapontigenin | Detected, but often in low aglycone form | [11][14] |
| Picea abies | Bark | Isorhapontin (Glucoside) | Major stilbenoid glycoside present | [11] |
| Vitis vinifera (post-UVC) | Grapes | Isorhapontigenin | Detected and isolated | [13] |
Biosynthesis of Isorhapontigenin
Isorhapontigenin is synthesized via the phenylpropanoid pathway, a major route for the production of numerous secondary metabolites in plants.[15][16] The biosynthesis begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce the core stilbene (B7821643) structure, which is then further modified.
Key Steps and Enzymes:
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Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid.
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Activation: p-Coumaric acid is activated by 4-Coumaroyl-CoA Ligase (4CL) to form its thioester, p-coumaroyl-CoA . This molecule serves as the starter unit for stilbene synthesis.
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Stilbene Backbone Formation: The key enzyme, Stilbene Synthase (STS) , catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA .[15][17][18] This reaction involves a series of decarboxylative additions, followed by an intramolecular aldol (B89426) condensation and aromatization to form the characteristic C6-C2-C6 backbone of stilbenoids, yielding resveratrol (trans-3,5,4'-trihydroxystilbene).[3][18][19]
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Hydroxylation to Piceatannol: Resveratrol undergoes hydroxylation at the 3' position to form piceatannol . This step is catalyzed by a cytochrome P450-dependent monooxygenase, likely a Flavonoid 3'-Hydroxylase (F3'H) , which exhibits substrate promiscuity.[20]
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O-Methylation to Isorhapontigenin: The final step is the specific methylation of the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a Resveratrol O-Methyltransferase (ROMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding isorhapontigenin.[21][22][23]
Visualization of the Isorhapontigenin Biosynthetic Pathway
The following diagram illustrates the enzymatic steps from the core phenylpropanoid pathway to the final formation of isorhapontigenin.
Experimental Protocols
Extraction and Isolation of Isorhapontigenin from Plant Material
This protocol is a representative method for the extraction and purification of isorhapontigenin from a plant source like Gnetum or Picea bark.
Methodology:
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Sample Preparation:
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Air-dry the plant material (e.g., stems, bark) at room temperature.
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Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.
-
-
Solvent Extraction:
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Macerate the powdered plant material in 80-95% ethanol (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with continuous stirring.
-
Alternatively, perform Soxhlet extraction for 6-8 hours for more efficient extraction.
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue 2-3 times to ensure complete recovery.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
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Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Isorhapontigenin, being moderately polar, will primarily partition into the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography over a silica (B1680970) gel (60-120 mesh) stationary phase.
-
Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 9:1 to 1:1).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol, 95:5) and visualizing under UV light (254/366 nm).
-
Pool the fractions containing the compound of interest.
-
-
Final Purification (HPLC):
-
For high-purity isorhapontigenin, perform semi-preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions.[13]
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.[24]
-
Detection: UV detector set at 325 nm.[24]
-
Collect the peak corresponding to the retention time of an isorhapontigenin standard.
-
Evaporate the solvent to obtain pure isorhapontigenin.
-
Characterization and Quantification Protocol (HPLC-UV)
This protocol details a validated HPLC method for the quantification of isorhapontigenin in extracts or biological matrices.[24][25]
Methodology:
-
Instrumentation:
-
An HPLC system equipped with a UV-Vis detector, autosampler, and a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 - 1.5 mL/min.[24]
-
Column Temperature: 40-50°C.[24]
-
Detection Wavelength: 325 nm.[24]
-
Injection Volume: 10-20 µL.
-
Gradient Program: A typical gradient might start at 10-20% B, increasing linearly to 80-90% B over 15-20 minutes.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure isorhapontigenin standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 15 to 2000 ng/mL).[24]
-
Dissolve dried extracts or samples in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification:
-
Identify the isorhapontigenin peak in the sample chromatogram by comparing its retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of isorhapontigenin in the sample by interpolating its peak area on the calibration curve.
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for the unequivocal structural identification of isolated compounds.[13]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isorhapontigenin in a suitable deuterated solvent (e.g., Methanol-d4 or Acetone-d6) in an NMR tube.
-
NMR Experiments: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).[26]
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
-
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the complete structure of isorhapontigenin, confirming the positions of the hydroxyl groups, the methoxy (B1213986) group, and the trans configuration of the double bond.
Visualization of the Experimental Workflow
Key Signaling Pathways Modulated by Isorhapontigenin
Isorhapontigenin exerts its biological effects by modulating several critical intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses. One key pathway is the PI3K/Akt pathway , which is central to cell survival, proliferation, and inflammation.
In inflammatory conditions, stimuli like Interleukin-1 beta (IL-1β) can activate the PI3K/Akt pathway. Isorhapontigenin has been shown to suppress this activation.[4] Activated Akt can phosphorylate and inactivate Forkhead box protein O3 (FoxO3a), preventing it from translocating to the nucleus to regulate gene expression. By inhibiting Akt phosphorylation, isorhapontigenin can restore FoxO3a activity. Furthermore, this pathway often cross-talks with other pro-inflammatory pathways like NF-κB and AP-1.[4]
Visualization of the PI3K/Akt Signaling Pathway Inhibition
References
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